![molecular formula C13H18N2O4S B7528838 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)
1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea, also known as DMTU, is a potent antioxidant and free radical scavenger. It is commonly used in scientific research to investigate the role of oxidative stress in various diseases and conditions. DMTU has shown promise in the treatment of several diseases, including cancer, diabetes, and cardiovascular disease.
Mécanisme D'action
1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea acts as a potent antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It also inhibits the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects
1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea has been shown to have several biochemical and physiological effects. It can improve insulin sensitivity and glucose uptake in diabetic animals, reduce inflammation and oxidative stress in cancer models, and protect against ischemia-reperfusion injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea has several advantages for use in lab experiments. It is a potent antioxidant and free radical scavenger, making it useful for investigating the role of oxidative stress in disease models. It is also relatively stable and easy to handle, making it a convenient tool for researchers.
However, there are also limitations to the use of 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea in lab experiments. It can be difficult to obtain pure 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea, and the synthesis process can be time-consuming and expensive. Additionally, 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea. One area of interest is the use of 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea in combination with other antioxidants or therapies to enhance its effectiveness. Another area of interest is the development of more efficient synthesis methods for 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea and its analogs. Additionally, further research is needed to fully understand the mechanisms of action of 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea and its potential therapeutic applications.
Méthodes De Synthèse
1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea can be synthesized by reacting 3-(3-methoxybenzyl)thiourea with 3-chloroperoxybenzoic acid. This reaction produces a mixture of 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea and its isomer, 1-(1,1-dioxothiolan-3-yl)-3-[(4-methoxyphenyl)methyl]urea. The mixture can be separated using column chromatography to obtain pure 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea.
Applications De Recherche Scientifique
1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea has been extensively studied in scientific research for its antioxidant and free radical scavenging properties. It has been shown to protect against oxidative stress in several disease models, including cancer, diabetes, and cardiovascular disease.
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-12-4-2-3-10(7-12)8-14-13(16)15-11-5-6-20(17,18)9-11/h2-4,7,11H,5-6,8-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNUOWAWVHBPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

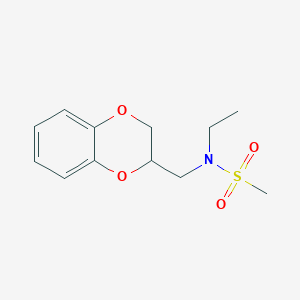
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
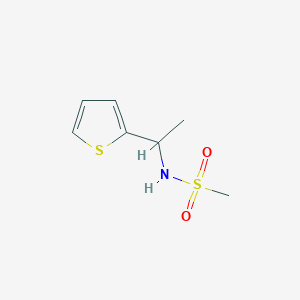
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)

![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)

![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)

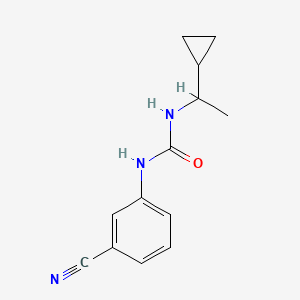

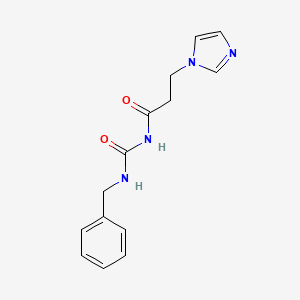
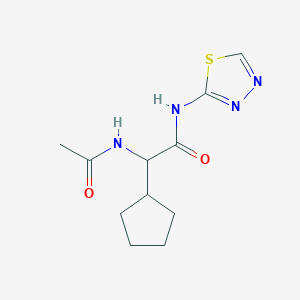
![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)